1,2-bis(ethenyl)benzene;4-[(E)-2-[(E)-2-but-3-enoxyethenoxy]ethenoxy]but-1-ene;trimethyl-[3-(prop-2-enoylamino)propyl]azanium;chloride
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Overview
Description
1-Propanaminium, N,N,N-trimethyl-3-[(1-oxo-2-propenyl)amino]-, chloride, polymer with diethenylbenzene and 1,1’-[oxybis(2,1-ethanediyloxy)]bis[ethene] is a complex polymeric compound. It is known for its applications in various industrial processes, particularly in water treatment and purification. This compound is a type of quaternary ammonium compound, which is often used for its antimicrobial properties and ability to act as a flocculant.
Preparation Methods
The synthesis of 1-Propanaminium, N,N,N-trimethyl-3-[(1-oxo-2-propenyl)amino]-, chloride, polymer with diethenylbenzene and 1,1’-[oxybis(2,1-ethanediyloxy)]bis[ethene] involves several steps. The primary synthetic route includes the polymerization of diethenylbenzene and 1,1’-[oxybis(2,1-ethanediyloxy)]bis[ethene] in the presence of 1-Propanaminium, N,N,N-trimethyl-3-[(1-oxo-2-propenyl)amino]-, chloride. The reaction conditions typically involve the use of a radical initiator and are carried out under controlled temperature and pressure to ensure the formation of the desired polymer.
Industrial production methods for this compound often involve large-scale polymerization reactors where the monomers and initiators are mixed and polymerized under stringent conditions to achieve high yield and purity. The process is optimized to minimize by-products and ensure consistent quality of the final product.
Chemical Reactions Analysis
1-Propanaminium, N,N,N-trimethyl-3-[(1-oxo-2-propenyl)amino]-, chloride, polymer with diethenylbenzene and 1,1’-[oxybis(2,1-ethanediyloxy)]bis[ethene] undergoes various chemical reactions, including:
Oxidation: This compound can undergo oxidation reactions, particularly at the amine and alkene functional groups. Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reduction reactions can occur at the carbonyl group, often using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, especially at the quaternary ammonium center. Reagents like sodium hydroxide or other nucleophiles can facilitate these reactions.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or aldehydes, while reduction can produce alcohols.
Scientific Research Applications
This compound has a wide range of scientific research applications:
Chemistry: It is used as a flocculant in water treatment processes to remove impurities and contaminants.
Biology: Its antimicrobial properties make it useful in biological research for controlling microbial growth.
Medicine: It is explored for its potential use in drug delivery systems due to its ability to form stable complexes with various drugs.
Industry: Apart from water treatment, it is used in the production of coatings, adhesives, and as a stabilizer in various industrial processes.
Mechanism of Action
The mechanism of action of 1-Propanaminium, N,N,N-trimethyl-3-[(1-oxo-2-propenyl)amino]-, chloride, polymer with diethenylbenzene and 1,1’-[oxybis(2,1-ethanediyloxy)]bis[ethene] involves its interaction with microbial cell membranes. The quaternary ammonium group disrupts the cell membrane integrity, leading to cell lysis and death. This compound also acts as a flocculant by neutralizing the charges on suspended particles, causing them to aggregate and settle out of solution.
Comparison with Similar Compounds
Similar compounds include other quaternary ammonium compounds such as benzalkonium chloride and cetyltrimethylammonium bromide. Compared to these, 1-Propanaminium, N,N,N-trimethyl-3-[(1-oxo-2-propenyl)amino]-, chloride, polymer with diethenylbenzene and 1,1’-[oxybis(2,1-ethanediyloxy)]bis[ethene] offers unique advantages in terms of its polymeric nature, which provides enhanced stability and effectiveness in various applications.
Similar Compounds
- Benzalkonium chloride
- Cetyltrimethylammonium bromide
- Dodecyltrimethylammonium chloride
This detailed overview provides a comprehensive understanding of the compound, its preparation, reactions, applications, mechanism of action, and comparison with similar compounds
Properties
CAS No. |
65997-24-2 |
---|---|
Molecular Formula |
C31H47ClN2O4 |
Molecular Weight |
547.2 g/mol |
IUPAC Name |
1,2-bis(ethenyl)benzene;4-[(E)-2-[(E)-2-but-3-enoxyethenoxy]ethenoxy]but-1-ene;trimethyl-[3-(prop-2-enoylamino)propyl]azanium;chloride |
InChI |
InChI=1S/C12H18O3.C10H10.C9H18N2O.ClH/c1-3-5-7-13-9-11-15-12-10-14-8-6-4-2;1-3-9-7-5-6-8-10(9)4-2;1-5-9(12)10-7-6-8-11(2,3)4;/h3-4,9-12H,1-2,5-8H2;3-8H,1-2H2;5H,1,6-8H2,2-4H3;1H/b11-9+,12-10+;;; |
InChI Key |
PUBZTFMXIUBSFV-RPKVEFQQSA-N |
Isomeric SMILES |
C[N+](CCCNC(=O)C=C)(C)C.C=CCCO/C=C/O/C=C/OCCC=C.C=CC1=CC=CC=C1C=C.[Cl-] |
Canonical SMILES |
C[N+](C)(C)CCCNC(=O)C=C.C=CCCOC=COC=COCCC=C.C=CC1=CC=CC=C1C=C.[Cl-] |
Related CAS |
65997-24-2 |
Origin of Product |
United States |
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